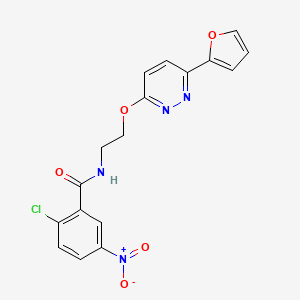
2-chloro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-chloro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-5-nitrobenzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a benzamide group, a nitro group, a chloro group, a furan ring, and a pyridazine ring. These functional groups and rings are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and pyridazine rings are aromatic, meaning they have a cyclic cloud of delocalized electrons, which often contributes to the stability and reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the nitro group might be reduced to an amino group, or the chloro group might be displaced in a nucleophilic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a nitro group could make the compound more polar and therefore more soluble in water .
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-chloro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-5-nitrobenzamide is involved in various synthesis and reaction processes. For instance, similar compounds have been used in the synthesis of pyrazole and pyridazine derivatives through reactions with hydrazines or hydrazones (Şener et al., 2002). These processes are fundamental in creating diverse chemical structures for further research and application.
Antimicrobial and Antioxidant Activity
- Compounds structurally related to this compound have been studied for their antimicrobial and antioxidant activities. For example, certain naphtho[2,1-b]furan-2-carboxamides, which share structural similarities, showed significant antimicrobial properties (Devi et al., 2010). This highlights the potential of such compounds in pharmacological and biological research.
Antitumor Activity
- Similar compounds have been investigated for their antitumor properties. For instance, studies on ethyl (1,2-dihydro-pyrido[3,4-b]pyrazin-7-yl)carbamates, which are structurally related, indicated significant effects on cytotoxicity and the inhibition of mitosis in cancer cells (Temple et al., 1991). This suggests potential applications in cancer research and treatment development.
Energetic Material Research
- Research into compounds like this compound has extended into the field of energetic materials. For example, studies on pyridazino[4,5-c]furoxan derivatives have explored their potential as high-performance materials due to their energetic properties (Tang et al., 2017). Such research is crucial in developing new materials for industrial and military applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O5/c18-13-4-3-11(22(24)25)10-12(13)17(23)19-7-9-27-16-6-5-14(20-21-16)15-2-1-8-26-15/h1-6,8,10H,7,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPSTSGSYKQDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

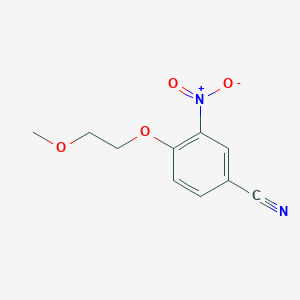

![5-(Cyclobutylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2959510.png)


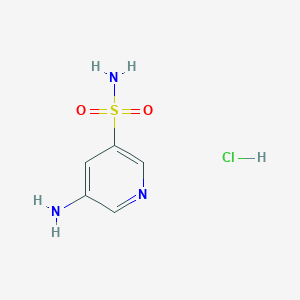
![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2959517.png)

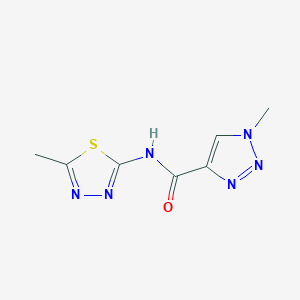
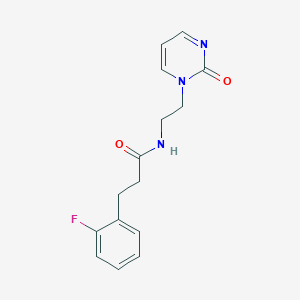
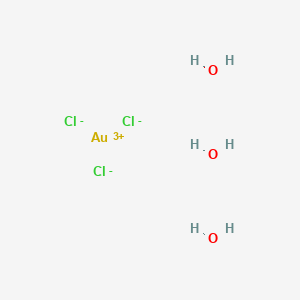
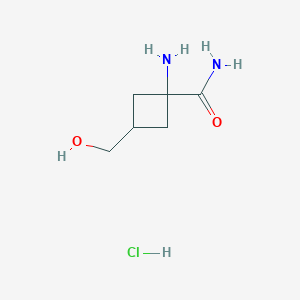
![Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2959526.png)
